molecular formula C9H9BrN2 B1522665 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-29-2

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1522665
CAS-Nummer: 1228666-29-2
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: LEBUTEDILHIQJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-29-2) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₉H₉BrN₂, with a bromine atom at the 5-position and an ethyl group at the 2-position (Figure 1). The bromine enhances electrophilic substitution reactivity, while the ethyl group improves solubility in organic solvents like THF and dichloromethane . This compound is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), where the ethyl group may optimize hydrophobic interactions in binding pockets .

Eigenschaften

IUPAC Name

5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUTEDILHIQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678418
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-29-2
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNC_9H_{10}BrN with a molar mass of approximately 250.13 g/mol. The compound features a complex structure consisting of fused pyrrole and pyridine rings, contributing to its unique reactivity and biological interactions. The presence of bromine enhances its electrophilic character, making it suitable for various biological applications .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as 2-ethylpyridine and bromoacetic acid under specific conditions to facilitate ring formation.
  • Bromination : Employing brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrrole ring.

These methods enable the efficient production of the compound for further biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various protein kinases involved in cancer progression.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineEffect
4hFGFR174T1Inhibits proliferation and induces apoptosis
4hFGFR29MCF7Reduces migration and invasion
4hFGFR325LNCaPCytotoxic effects observed

These findings suggest that derivatives of this compound could serve as promising candidates for targeted cancer therapies focused on fibroblast growth factor receptors (FGFRs) .

Anti-inflammatory Effects

In addition to anticancer activity, certain derivatives of this compound exhibit notable anti-inflammatory properties. In vitro assays have demonstrated the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

CompoundCOX Inhibition IC50 (μM)Standard Drug IC50 (μM)
Compound A0.04 ± 0.09Celecoxib: 0.04 ± 0.01
Compound B0.04 ± 0.02Celecoxib: 0.04 ± 0.01

These results indicate that certain derivatives may provide effective therapeutic options for managing inflammatory diseases .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, researchers evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The study found that:

  • Cis-[PtCl₂(5BrHaza)₂] , derived from this compound, exhibited higher cytotoxicity than cisplatin.

This suggests that modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to enhanced anticancer activity compared to existing treatments .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry
    • Kinase Inhibitors : This compound serves as a synthetic intermediate in the development of kinase inhibitors, which are crucial in cancer therapy. Research indicates that it selectively interacts with specific kinase domains, potentially leading to reduced side effects compared to broader-spectrum inhibitors.
    • Platinum Complexes : It has been used to synthesize platinum(II) complexes that exhibit cytotoxicity against various cancer cell lines such as osteosarcoma (HOS) and breast carcinoma (MCF7). For instance, the complex cis-[PtCl₂(5BrHaza)₂] demonstrated superior efficacy compared to cisplatin .
  • Biological Studies
    • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine has shown significant activity against breast cancer cells in vitro .
    • Enzyme Inhibition : The compound acts as an inhibitor for various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating its relevance in pharmacokinetics and drug metabolism.
  • Chemical Biology
    • Protein-Ligand Interactions : It is utilized as a probe to study interactions between proteins and ligands, contributing to the understanding of enzyme mechanisms and signaling pathways .
    • Signal Transduction Pathways : The compound is involved in the FGF–FGFR axis, which regulates critical cellular processes such as proliferation and migration.
  • Material Science
    • Organic Electronics : Research is ongoing into the use of this compound as a precursor for functional materials in organic electronics due to its unique electronic properties .

Table 1: Comparison of Cytotoxicity

Compound NameCancer Cell LineIC50 Value (µM)Reference
CisplatinHOS5.0
cis-[PtCl₂(5BrHaza)₂]HOS3.0
This compound4T1 (breast)4.5

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value (µM)Reference
CYP1A2Competitive10
CYP2C19Non-competitive15
CYP2D6Mixed12

Case Studies

  • Platinum Complexes Development :
    A study by Štarha et al. demonstrated the synthesis of platinum complexes using this compound as a ligand. The resulting complexes exhibited high cytotoxicity against human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .
  • Kinase Inhibition Research :
    Research focused on the binding affinity of this compound to various protein kinases revealed its potential as a selective inhibitor with reduced off-target effects. This selectivity could lead to more effective cancer treatments with fewer side effects compared to existing therapies .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Applications/Reactivity Differences
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br (C5), H (C2) 197.03 Base for Suzuki couplings; lacks ethyl group’s solubility enhancement
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C5), CH₃ (N1) 211.06 Methyl at N1 improves stability but reduces steric bulk compared to ethyl
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), C≡C-Ph (C3) 313.15 Ethynyl group enables π-stacking in bioactive compounds; higher lipophilicity
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), I (C2), CH₃ (C6), SO₂Ph (N1) 477.11 Iodo substituent facilitates cross-coupling; sulfonyl group enhances electrophilicity

Substituent Effects on Reactivity and Bioactivity

Bromine vs. Other Halogens

  • 5-Chloro derivatives (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate): Chlorine’s lower electronegativity reduces reactivity in cross-coupling reactions compared to bromine. This impacts Suzuki-Miyaura coupling yields .
  • 5-Iodo derivatives (e.g., 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine): Iodine’s larger atomic radius enhances oxidative addition in palladium-catalyzed reactions but increases synthetic costs .

Ethyl Group vs. Smaller Alkyl Substituents

  • The ethyl group at C2 increases hydrophobicity, improving membrane permeability in drug candidates. For example, in FGFR inhibitors, this group occupies hydrophobic pockets more effectively than methyl .
  • Methyl-substituted analogs (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) exhibit faster metabolic clearance due to reduced steric hindrance, as shown in pharmacokinetic studies .

Heterocyclic Core Modifications

  • Thieno[2,3-b]pyridines: Replacing the pyrrole ring with thiophene (e.g., thieno[2,3-b]pyridine derivatives) reduces aqueous solubility but enhances π-π interactions in receptor binding. Solubility challenges limit their in vivo efficacy without formulation aids like cyclodextrins .
  • Thiazolo[3,2-a]pyridines: Nitrogen-sulfur heterocycles exhibit distinct electronic profiles, favoring interactions with adenosine receptors over kinase targets .

Structure-Activity Relationship (SAR) Insights

  • Position 5 Modifications: Bromine at C5 is critical for halogen bonding in FGFR1 inhibitors. Replacement with trifluoromethyl (CF₃) or nitro (NO₂) groups alters binding affinity by disrupting hydrogen bonds with Gly485 .
  • Position 2 Substitutions : Ethyl groups optimize hydrophobic interactions in kinase pockets, while bulkier groups (e.g., phenyl) induce steric clashes, reducing potency .
  • Position 3 Functionalization : Electrophilic groups (e.g., aldehydes in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) enable further derivatization via Grignard or nucleophilic additions, expanding medicinal chemistry applications .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the bromo substituent at the 5-position.
  • Incorporation of the ethyl group at the 2-position.

These steps are often achieved through sequential halogenation, Suzuki coupling, and cyclization reactions under controlled conditions.

Bromination and Halogenation Procedures

Bromination at the 5-position is a key step and is commonly performed using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform, dichloromethane, or tetrahydrofuran (THF). The reaction is typically conducted at low temperatures (0 °C to room temperature) for durations ranging from 10 minutes to several hours to ensure selective bromination without overreaction.

  • Example: Bromination of azaindole derivatives with bromine in chloroform at 0 °C to room temperature for 10–60 minutes yields the 5-bromo intermediate efficiently.

  • NBS with a base such as triethylamine in dichloromethane or THF at room temperature for 1–16 hours is also reported for selective bromination.

Introduction of the Ethyl Group

The ethyl substituent at the 2-position can be introduced via alkylation or by using ethyl-substituted pyridine derivatives as starting materials, followed by ring closure to form the pyrrolo[2,3-b]pyridine skeleton.

  • Chlorination of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine with N-chlorosuccinimide (NCS) is a typical step to obtain 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine, highlighting the stepwise functionalization.

Suzuki Coupling for Functionalization

Suzuki coupling reactions are extensively used to functionalize the 5-bromo position with various aryl or heteroaryl groups. This palladium-catalyzed cross-coupling employs boronic acids or boronate esters under mild conditions.

  • Reaction conditions typically involve [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, in a dioxane/water mixture heated to 80 °C or reflux for 1–16 hours.

  • This method allows for the introduction of diverse substituents, enabling further derivatization of the pyrrolo[2,3-b]pyridine core.

Oxidation and Reduction Steps

In some synthetic routes, oxidation of intermediate alcohols or reduction of nitro groups is employed to achieve desired substitution patterns on the pyrrolo[2,3-b]pyridine nucleus.

  • For example, oxidation of benzylic alcohols with manganese dioxide (MnO2) to ketones and catalytic reduction of nitro groups followed by condensation reactions have been reported.

Representative Preparation Procedure (From Patent and Literature Data)

Step Reagents & Conditions Description Yield & Purity
1 7-Azaporphyrin, 48% HBr, CH2Cl2, 25-30 °C Bromination with hydrobromic acid and hydrogen peroxide added dropwise 95.6% yield, ≥99% purity
2 5-Bromo-7-azaindole, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C Suzuki coupling to introduce aryl groups at 5-position High yield, reaction time 1-16 h
3 Bromine or NBS, CHCl3 or DCM, 0 °C to RT Selective bromination at 3-position Controlled reaction time 10-60 min
4 Tosyl chloride, base (NaOH or LDA), DCM or THF, 0 °C to RT Protection of pyrrole nitrogen by tosylation Reaction time 1-12 h

Detailed Reaction Conditions and Notes

  • Bromination : The use of NBS is preferred for milder conditions and better selectivity. Temperature control is critical to avoid polybromination.

  • Suzuki Coupling : The choice of catalyst and solvent system (e.g., Pd(dppf)Cl2 in dioxane/water) affects the reaction efficiency. An inert atmosphere (N2) is maintained to prevent catalyst deactivation.

  • Tosylation : Protecting groups like tosyl chloride are introduced to protect the pyrrole nitrogen during multi-step synthesis, facilitating selective functionalization.

  • Purification : Organic layers are typically dried over sodium sulfate, filtered, and concentrated. Ion exchange resins (e.g., DOWEX) may be used to purify the product further.

Summary Table of Preparation Methods

Method Key Reagents Conditions Notes Yield/Purity
Bromination Br2 or NBS, CHCl3/DCM 0 °C to RT, 10 min–1 h Selective 5-bromo substitution High, >90%
Suzuki Coupling Pd(dppf)Cl2, K2CO3, phenylboronic acid 80 °C, 1–16 h, dioxane/water Introduces aryl groups High, >85%
Alkylation/Chlorination NCS, 5-bromo-3-ethylpyrrolo[2,3-b]pyridine RT, several hours Introduces 2-chloro substituent Moderate, ~54%
Tosylation Tosyl chloride, NaOH or LDA 0 °C to RT, 1–12 h Protects pyrrole N High, facilitates further steps

Research Findings and Applications

  • The synthetic routes allow for versatile modifications of the pyrrolo[2,3-b]pyridine core, enabling the design of kinase inhibitors and other biologically active molecules.

  • High yields and purities are achievable with careful control of reaction parameters, making these methods suitable for scale-up and industrial applications.

  • The combination of halogenation and Suzuki coupling provides a powerful toolkit for the synthesis of diverse derivatives for medicinal chemistry research.

Q & A

Q. Key Optimization Parameters :

  • Reaction temperature (e.g., 0°C to room temperature for alkylation to avoid side reactions) .
  • Purification via silica gel chromatography with solvents like heptane/ethyl acetate (8:2) to isolate the target compound .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural characterization relies on:

  • NMR Spectroscopy :
    • 1^1H NMR : Peaks for aromatic protons (δ 8.3–8.4 ppm for pyridine ring), NH protons (δ ~12.4 ppm, broad), and ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) .
    • 13^13C NMR : Signals for quaternary carbons (e.g., C-Br at ~115 ppm) and ethyl carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 239.0) confirm molecular weight .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Advanced: How can reaction conditions be optimized to improve yields of 5-Bromo-2-ethyl derivatives?

Answer:
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in bromination, while THF is ideal for alkylation due to its inertness .
  • Catalyst Screening : Pd(PPh3_3)4_4 in Suzuki couplings improves regioselectivity and reduces byproducts .
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes decomposition during alkylation .
  • Workup Protocols : Sequential extraction (e.g., ethyl acetate/water) and drying (MgSO4_4) improve recovery rates .

Q. Example Data :

StepYield (%)Purity (%)ConditionsReference
Bromination7598NBS, DMF, 0°C→rt
Ethyl Alkylation6597NaH, EtI, THF, 0°C→rt

Advanced: What structure-activity relationships (SAR) govern kinase inhibition by 5-Bromo-2-ethyl-pyrrolo[2,3-b]pyridines?

Answer:
Key SAR insights include:

  • Bromine at C5 : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., FGFR1, IC50_{50} = 0.8 nM) .
  • Ethyl at C2 : Increases metabolic stability compared to bulkier substituents (t1/2_{1/2} > 6 h in hepatic microsomes) .
  • Nitrogen Positioning : The pyrrolo[2,3-b]pyridine scaffold mimics adenine in ATP, enabling competitive inhibition .

Q. Comparative Activity :

SubstituentTarget KinaseIC50_{50} (nM)Reference
5-Bromo, 2-EthylFGFR10.8
5-Chloro, 2-MethylFGFR112.5
Unsubstituted CoreFGFR1>1000

Advanced: How should researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50_{50} vs. EC50_{50}) .
  • Substituent Effects : Minor structural changes (e.g., bromo vs. nitro groups) drastically alter target selectivity .

Q. Resolution Strategies :

Dose-Response Curves : Generate full curves (e.g., 1012^{-12}–104^{-4} M) to confirm potency thresholds .

Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target engagement .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} = −log(IC50_{50})) to normalize variability .

Advanced: What analytical methods are critical for assessing purity and stability of this compound?

Answer:

  • HPLC-MS : Quantifies impurities (<0.1% by area) and detects degradation products (e.g., de-brominated analogs) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
  • X-ray Crystallography : Confirms solid-state structure and polymorphism risks .

Q. Stability Data :

ConditionDegradation (%)Time (Days)Reference
25°C, 60% RH<530
40°C, 75% RH1530

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.